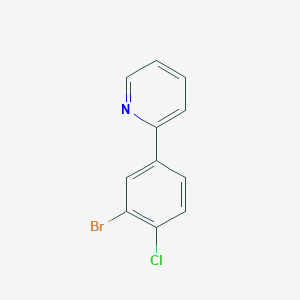

2-(3-Bromo-4-chlorophenyl)pyridine

Descripción general

Descripción

2-(3-Bromo-4-chlorophenyl)pyridine is a halogenated aromatic compound featuring a pyridine ring substituted at the 2-position with a phenyl group bearing bromo (Br) and chloro (Cl) substituents at the 3- and 4-positions, respectively. The bromo and chloro substituents enhance the compound’s electrophilic character, making it a valuable intermediate in medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-chlorophenyl)pyridine typically involves the halogenation of a suitable pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a 3-bromo-4-chlorophenylboronic acid with a 2-bromopyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution: Products include derivatives with different substituents replacing the bromine or chlorine atoms.

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Dehalogenated products with hydrogen atoms replacing the halogens.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula: C11H7BrClN

Molecular Weight: 256.53 g/mol

IUPAC Name: 2-(3-Bromo-4-chlorophenyl)pyridine

InChI Key: OUBJCVIWAYAJJF-UHFFFAOYSA-N

The compound features a pyridine ring substituted with a 3-bromo-4-chlorophenyl group, which enhances its reactivity and interaction with biological targets.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its halogen substituents allow for diverse reactions, including cross-coupling and nucleophilic substitutions, making it valuable in the development of new materials and pharmaceuticals.

Biology

The compound exhibits significant biological activity, particularly in medicinal chemistry. It is being investigated for its potential as:

- Anticancer Agent: Research indicates that derivatives of this compound can inhibit cancer cell proliferation effectively. For instance, in a study involving various cancer cell lines (HEPG2, MCF7, SW1116), derivatives showed IC50 values indicating strong anticancer effects.

- Antimicrobial Properties: The compound has demonstrated effectiveness against various pathogens. Comparative studies have shown that certain derivatives outperform established antibiotics in treating resistant infections.

Industry

In industrial applications, this compound is utilized in the production of advanced materials such as polymers and coatings. Its unique properties allow for the development of materials with specific functionalities, including enhanced durability and chemical resistance.

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer properties of several derivatives of this compound using MTT assays across multiple cancer cell lines:

- Cell Lines Tested: HEPG2 (liver), MCF7 (breast), SW1116 (colon), BGC823 (stomach).

- Results: The most potent derivative exhibited an IC50 value significantly lower than standard treatments, indicating strong potential for therapeutic application.

Case Study 2: Antimicrobial Efficacy

In a comparative study focusing on antimicrobial activity:

- Methodology: Compounds were tested against Chlamydia using immunofluorescent staining.

- Findings: The tested derivatives showed superior efficacy compared to established antibiotics, suggesting their potential use in treating resistant infections.

Mecanismo De Acción

The mechanism of action of 2-(3-Bromo-4-chlorophenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(3-Bromo-4-chlorophenyl)pyridine with key analogs:

Key Observations:

- Substituent Effects: The presence of bromo and chloro groups increases molecular weight and hydrophobicity compared to non-halogenated analogs. For example, 5-bromo-4-chloropyridine-2-carboxamide has a higher molecular weight (235.47) than simple pyridine derivatives due to halogenation .

- Thermal Stability: Analogs with nitro (-NO₂) or methyl (-CH₃) groups (e.g., from ) exhibit higher melting points (268–287°C) compared to halogenated derivatives, likely due to enhanced intermolecular interactions .

Actividad Biológica

Overview

2-(3-Bromo-4-chlorophenyl)pyridine is an organic compound classified as a halogenated aromatic heterocycle. Its structure consists of a pyridine ring substituted with a 3-bromo-4-chlorophenyl group, which imparts significant biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H7BrClN |

| Molecular Weight | 256.53 g/mol |

| InChI Key | OUBJCVIWAYAJJF-UHFFFAOYSA-N |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to modulate the activity of these targets effectively.

Potential Targets:

- Enzymes: It may inhibit specific enzymes involved in metabolic pathways.

- Receptors: It can act as an antagonist or agonist at various receptor sites, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Activity:

- Studies have shown that derivatives related to this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating IC50 values indicating potent anticancer effects.

- A study reported that certain derivatives showed IC50 values as low as against multiple cancer lines, suggesting potential for further development in anticancer therapies .

- Antimicrobial Properties:

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer properties of several derivatives of this compound using MTT assays across multiple cancer cell lines:

- Cell Lines Tested: HEPG2 (liver), MCF7 (breast), SW1116 (colon), BGC823 (stomach).

- Results: The most potent compound exhibited an IC50 value significantly lower than standard treatments, indicating strong potential for therapeutic application.

Case Study 2: Antimicrobial Efficacy

In a comparative study focusing on antimicrobial activity:

- Methodology: Compounds were tested against Chlamydia using immunofluorescent staining.

- Findings: The tested derivatives showed superior efficacy compared to established antibiotics, suggesting their potential use in treating resistant infections .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Anticancer IC50 (µM) | Antimicrobial Activity |

|---|---|---|

| This compound | < 1.18 | High |

| 2-(3-Bromo-4-fluorophenyl)pyridine | > 5 | Moderate |

| 2-(3-Bromo-4-nitrophenyl)pyridine | < 5 | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Bromo-4-chlorophenyl)pyridine, and how can purity be maximized?

- Methodological Answer: The synthesis typically involves coupling halogenated aryl precursors with pyridine derivatives. For example, Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution under controlled conditions (e.g., using Pd catalysts, inert atmosphere). Purification via column chromatography with gradients of ethyl acetate/hexane (monitored by TLC) and recrystallization from ethanol can yield >95% purity. Critical parameters include reaction temperature (80–120°C), stoichiometry of reagents, and exclusion of moisture .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer:

- NMR : H and C NMR to confirm substituent positions and assess electronic environments. For bromine/chlorine effects, observe deshielding in aromatic protons.

- XRD : Single-crystal X-ray diffraction (using SHELXL/SHELXT ) resolves stereochemistry and bond angles.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and isotopic patterns (e.g., Br/Br, Cl/Cl).

- Contradictions between experimental and computational data (e.g., DFT-predicted vs. observed NMR shifts) may arise from solvent effects or crystal packing; iterative refinement is recommended .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC-UV at 254 nm. For thermal stability, use TGA/DSC to identify decomposition points (>200°C typical for aryl-pyridines). Store samples in amber vials at –20°C under argon to prevent halogen exchange or hydrolysis .

Advanced Research Questions

Q. What computational strategies predict electronic properties and reactivity for functionalization?

- Methodological Answer: Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO), identifying electrophilic/nucleophilic sites. For bromine/chlorine substitution effects, compare Mulliken charges and electrostatic potential surfaces. MD simulations (e.g., GROMACS) can model solvent interactions and conformational flexibility. Validate predictions with experimental reactivity assays (e.g., regioselective bromination or coupling reactions) .

Q. How to resolve contradictions in crystallographic data (e.g., disordered halogens or twinning)?

- Methodological Answer: Use SHELXD for initial structure solution and SHELXL for refinement. For disordered atoms, apply PART instructions and isotropic displacement parameter (ADP) constraints. Twinned data (common in halogenated aromatics) require HKLF 5 format in SHELXL and twin-law identification via PLATON. R-factor convergence below 5% and reasonable ADP ratios (<2.0 Ų) indicate reliable models .

Q. Can this compound act as a molecular switch, and how to design experiments to test this?

- Methodological Answer: Inspired by 2-(2-hydroxyphenyl)pyridine derivatives , evaluate pH-dependent tautomerism via UV-Vis (250–400 nm) in buffered solutions. Attach the compound to a chiral scaffold (e.g., cyclopeptides) and use circular dichroism (CD) to monitor unidirectional rotation. Quantum mechanics/molecular mechanics (QM/MM) simulations can predict switching barriers (>10 kcal/mol suggests stability).

Q. What strategies identify intermediates in catalytic cycles involving this compound?

- Methodological Answer: Use in situ IR/Raman spectroscopy to track transient species during cross-coupling. Electrospray ionization mass spectrometry (ESI-MS) with high temporal resolution detects short-lived intermediates (e.g., Pd-π complexes). Isotopic labeling (C-pyridine) combined with H-C HSQC NMR provides mechanistic insights .

Q. Key Notes

- Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on synthesis/characterization fundamentals.

- Address contradictions via iterative validation (experimental + computational) and robust statistical analysis.

Propiedades

IUPAC Name |

2-(3-bromo-4-chlorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClN/c12-9-7-8(4-5-10(9)13)11-3-1-2-6-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBJCVIWAYAJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.